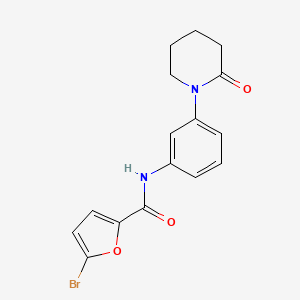

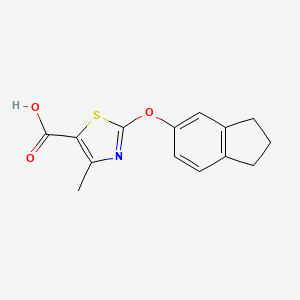

5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling" describes the synthesis of N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylation using triphenylphosphine palladium as a catalyst . This method could potentially be adapted for the synthesis of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," provides insights into the molecular conformation of bromophenyl furan derivatives. It was found to crystallize in the monoclinic space group with specific bond angles and distances, indicating possible hybridization effects at the furan atoms . These structural details could be relevant when considering the molecular geometry and electronic configuration of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide."

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide." However, the synthesis of various furan derivatives and their reactivity, such as the preparation of bromomethylene furanones and their role as inhibitors of microbial quorum sensing, can provide a foundation for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide" are not explicitly discussed in the provided papers. However, the papers do mention the biological activities of similar compounds, such as their anti-bacterial and anti-viral activities . These activities suggest that the compound may have significant pharmacological potential, and its physical and chemical properties would be critical in determining its suitability for drug development.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities : The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored, demonstrating significant antibacterial activities against various drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds were synthesized via Suzuki-Miyaura Cross-Coupling, showing the most effective activity against NDM-positive A. baumannii, highlighting their potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-carboxamide derivatives, have shown potent antiprotozoal activity. These compounds exhibited significant in vitro efficacy against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in mouse models. This research indicates the potential of furan-2-carboxamide derivatives in treating protozoal infections (Ismail et al., 2004).

Enantioselective Syntheses : The use of furan-2-carboxamide derivatives in the enantioselective synthesis of pyrrole alkaloid natural products has been documented. This approach utilizes palladium-catalyzed asymmetric annulation, offering a concise and efficient method for constructing complex natural products (Trost & Dong, 2007).

Antifungal and Antiviral Activities : Derivatives of furan-2-carboxamide have shown promise in antifungal and antiviral applications. Certain compounds have demonstrated significant activity against avian influenza virus H5N1 and various fungal pathogens, suggesting their potential in developing new treatments for infectious diseases (Flefel et al., 2012).

Propriétés

IUPAC Name |

5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c17-14-8-7-13(22-14)16(21)18-11-4-3-5-12(10-11)19-9-2-1-6-15(19)20/h3-5,7-8,10H,1-2,6,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORCGLXZYIOZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)